molecular formula C10H14ClNS B1414963 3-[(2-Chlorobenzyl)thio]-1-propanamine CAS No. 1082766-31-1

3-[(2-Chlorobenzyl)thio]-1-propanamine

Cat. No. B1414963
M. Wt: 215.74 g/mol
InChI Key: NUFPWMPRCOPOFI-UHFFFAOYSA-N
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Description

“3-[(2-Chlorobenzyl)thio]-1-propanamine” is a chemical compound with the CAS Number: 1082766-31-1. It has a molecular weight of 215.75 and its IUPAC name is 3-[(2-chlorobenzyl)sulfanyl]propylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-[(2-Chlorobenzyl)thio]-1-propanamine” contains a total of 27 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

“3-[(2-Chlorobenzyl)thio]-1-propanamine” is a liquid at room temperature . It has a molecular weight of 215.75 .

Scientific Research Applications

Chemical Synthesis and Design

The compound 3-[(2-Chlorobenzyl)thio]-1-propanamine has been a subject of interest in chemical synthesis, particularly in the design and synthesis of novel derivatives. One study involved the design and synthesis of N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives. This process involved reacting (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chloride, underlining the compound's role in creating new chemical entities (Jing, 2010).

Herbicidal Activity

Another significant area of research involving derivatives of 3-[(2-Chlorobenzyl)thio]-1-propanamine is in the field of agriculture, specifically its use in developing herbicides. Studies have synthesized and evaluated the crystal structure and herbicidal activity of certain derivatives, providing insights into the potential agricultural applications of these compounds (Liu et al., 2007); (Liu et al., 2008).

Biological Imaging

In biological imaging, a study highlighted the use of a thiol-reactive luminophore, which shares a structural motif with 3-[(2-Chlorobenzyl)thio]-1-propanamine, for the specific targeting of biological entities in fluorescence microscopy. This application underlines the potential of such compounds in enhancing imaging techniques, particularly in targeting and visualizing specific cellular structures like mitochondria (Amoroso et al., 2008).

Sample Preparation and Analytical Techniques

Furthermore, derivatives of 3-[(2-Chlorobenzyl)thio]-1-propanamine have been utilized in improving the sample preparation process in analytical techniques. A study highlighted the use of molecular-imprinted polymer-based sorbents for the determination of trace amounts of N-methyl-1-phenol-2-propanamine in urine samples, showcasing the compound's relevance in forensic and clinical toxicology (Bykov et al., 2017).

Antiviral and Antimicrobial Research

Additionally, there's a substantial body of research investigating the antiviral and antimicrobial properties of various derivatives. For instance, certain compounds have shown promise in their antiviral activity against the H5N1 virus and their antimicrobial, analgesic, and anthelmintic activities, indicating the potential therapeutic applications of these substances (Flefel et al., 2014); (Naganagowda et al., 2011).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFPWMPRCOPOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652002
Record name 3-{[(2-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)thio]-1-propanamine

CAS RN

1082766-31-1
Record name 3-{[(2-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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